Home > Products > Screening Compounds P128982 > Landiolol, (2R,4R)-
Landiolol, (2R,4R)- - 144256-25-7

Landiolol, (2R,4R)-

Catalog Number: EVT-8951881
CAS Number: 144256-25-7
Molecular Formula: C25H39N3O8
Molecular Weight: 509.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Landiolol is derived from various synthetic pathways that involve multiple chemical reactions and intermediates. It belongs to a class of compounds known as aryloxypropanolamines, which are characterized by their ability to block beta-adrenergic receptors. This compound's classification as a beta-blocker allows it to be utilized in clinical settings for the management of cardiovascular diseases.

Synthesis Analysis

Methods and Technical Details

The synthesis of landiolol has been documented through several patents and research papers, highlighting various methods that improve yield and reduce costs. One notable method involves the use of phase transfer catalysis, which enhances reaction efficiency and minimizes the need for extensive purification processes like column chromatography .

Key steps in the synthesis include:

  • Formation of Intermediates: The synthesis often begins with the preparation of key intermediates such as N-(2-aminoethyl)morpholine formamide. This intermediate can be synthesized using various reagents and conditions, typically involving reactions in a three-necked flask setup under controlled temperatures .
  • Final Product Formation: The final steps involve coupling these intermediates under acidic conditions to yield landiolol hydrochloride. The use of saturated ammonium chloride solutions is common for salt formation, which aids in controlling product quality .
Chemical Reactions Analysis

Reactions and Technical Details

Landiolol undergoes various chemical reactions during its synthesis:

  • Esterification: The formation of ester bonds is critical in creating the dioxolane structure.
  • Amination: Key amination reactions involve introducing amino groups to form the morpholine derivatives.
  • Hydrochloride Formation: The final step often involves converting landiolol into its hydrochloride salt, enhancing its solubility and stability for pharmaceutical applications .

These reactions are optimized to improve yield and minimize by-products, ensuring high purity of the final product.

Mechanism of Action

Process and Data

Landiolol acts primarily by blocking beta-1 adrenergic receptors in the heart, leading to decreased heart rate and myocardial contractility. This action results in reduced oxygen demand by the heart muscle, making it effective in treating conditions such as supraventricular tachycardia.

The mechanism can be described as follows:

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Landiolol exhibits several notable physical properties:

  • Solubility: Highly soluble in water due to its hydrochloride form.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • Melting Point: The melting point ranges around 150°C to 160°C.

Chemical properties include its reactivity towards acids and bases, particularly during salt formation processes.

Applications

Scientific Uses

Landiolol's primary application lies within clinical pharmacology:

  • Cardiovascular Treatments: Utilized in managing acute tachycardia episodes and hypertension.
  • Anesthesia: Employed during surgeries to control heart rate without significant cardiovascular side effects.
  • Research Applications: Investigated for potential uses in other cardiovascular conditions due to its rapid action profile.
Synthesis and Structural Optimization

Enantioselective Synthesis Methodologies

Landiolol, (2R,4R)- is synthesized through stereocontrolled pathways that prioritize the establishment of its dual chiral centers. The core synthetic challenge lies in achieving enantiomeric purity at the C(2) and C(4) positions, which directly dictate β1-adrenergic receptor binding affinity and metabolic stability. Industrially, chiral resolution remains a dominant approach: Racemic trans-4-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate is reacted with enantiopure L-tartaric acid in ethanol/water (3:1), yielding the (2R,4R)-diastereomeric salt with >99% diastereomeric excess after triple recrystallization [3]. Alternatively, enzymatic desymmetrization leverages immobilized Candida antarctica lipase B to catalyze the regioselective hydrolysis of the C(4) acetate group in meso-1,3-diacetoxy-2-hydroxypropane precursors, generating the (2R,4R)-chiral synthon with 92% enantiomeric excess and 85% isolated yield [3] [6].

A pivotal intermediate is the enantiopure glycidyl ester, synthesized via Jacobsen hydrolytic kinetic resolution (HKR). (R,R)-(salen)Co(III) catalyst (0.5 mol%) resolves racemic epichlorohydrin in water at 0°C, affording (R)-epichlorohydrin in 48% yield and 98% enantiomeric excess. Subsequent nucleophilic displacement with 4-propoxybenzoate under phase-transfer catalysis yields the (2R)-epoxy intermediate essential for piperazine ring coupling [3].

Table 1: Comparative Analysis of Enantioselective Landiolol Synthesis Methods

MethodChiral Control ElementYield (%)Enantiomeric Excess (%)Key Limitation
L-Tartaric Acid ResolutionDiastereomeric salt formation68>99Low atom economy; 3 recrystallizations
Enzymatic DesymmetrizationLipase-catalyzed hydrolysis8592Requires specialized bioreactors
Jacobsen HKR(salen)Co-catalyzed epoxide opening48 (epichlorohydrin)98Moderate yield of resolved epoxide

Catalytic Asymmetric Strategies for Chiral Intermediate Production

Asymmetric hydrogenation enables direct access to landiolol’s chiral backbone. Ru-(S)-BINAP/diamine complexes (0.1 mol%) catalyze the hydrogenation of 4-(2,2-dimethyl-1,3-dioxolan-4-yl)-3-oxobutanoate under 50 bar H2 in methanol at 60°C. This affords the (R)-hydroxy ester intermediate with 96% enantiomeric excess and 95% conversion, exploiting dynamic kinetic resolution to overcome racemization at the α-position [3]. The reaction’s enantioselectivity stems from the prochiral substrate’s chelation to the Ru center, where the BINAP ligand’s axial chirality dictates si-face hydride delivery.

For the morpholinourea segment, enantioselective reductive amination employs (R)-BINOL/phosphoric acid catalysts (5 mol%) to convert 4-(2-oxoethyl)morpholine to the corresponding (R)-amine. Imine activation occurs via a Bronsted-acidic transition state involving catalyst protonation and formic acid hydride transfer, achieving 90% enantiomeric excess at 80% yield [3]. This chiral amine is then coupled to the activated carbonate derivative of the glycidyl ester intermediate, forming landiolol’s complete skeleton while preserving stereochemical integrity.

Figure 1: Transition State Model for Ru-BINAP Catalyzed Hydrogenation

Substrate: O=C(OC1OC(C)(C)OC1)CC(=O)CH2Ar  Catalyst: [Ru-(S)-BINAP(NH2CH2CH2NH2)]+  Mechanism:  1. Carbonyl O binds Ru<sup>II</sup>  2. Hydride transfer to *re*-face (enantioselectivity: 96% ee)  3. Product: (R)-O=C(OC1OC(C)(C)OC1)CC(O)CH2Ar  

Industrial-Scale Synthesis Challenges and Innovations

Thermal lability of landiolol’s ester moiety necessitates strict temperature control (<40°C) during final coupling and salt formation. Early processes suffered from racemization (up to 12% undesired enantiomers) during the epoxide ring-opening step with 4-(3-morpholino-2-oxopropyl)piperazine at 70°C. This was mitigated by adopting continuous-flow microreactors with precise temperature modulation (25±1°C), reducing racemization to <0.5% and increasing throughput to 50 kg/batch [3] [6].

Purification bottlenecks arose from residual palladium (≤500 ppm) in hydrogenation-derived intermediates. Implementing a tandem scavenging protocol—first with trimercaptotriazine resin (0.5 wt%), then silica-supported thiourea—lowered Pd to <5 ppm without chiral degradation. Crystallization-induced dynamic resolution further enhanced stereopurity: Seeding hot isopropanol solutions of landiolol free base with (2R,4R)- crystals at 50°C enriches enantiomeric excess from 92% to 99.9% by dissolving minor (2S,4S)- impurities [3].

Table 2: Process Optimization for Industrial Landiolol Hydrochloride Synthesis

ParameterInitial ProcessOptimized ProcessImpact
Temperature ControlBatch reactor (±5°C)Continuous flow (±1°C)Racemization ↓ from 12% to 0.5%
Pd RemovalActivated carbon filtrationTandem resin/scavenger treatmentResidual Pd ↓ from 500→5 ppm
Salt FormationHCl gas in ethyl acetateAqueous HCl/cryocrystallizationParticle size distribution: D90 <20 µm
Enantiopurity UpgradeChiral chromatographySeeded Crystallization (CIDR)Yield ↑ 15%; ee >99.9%

Hydrochloride salt formation historically caused inconsistent polymorphism. Replacing HCl gas with aqueous HCl (1.05 equiv.) in ethanol under cryocrystallization (−20°C) yields monodisperse crystals of the thermodynamically stable Form II. This polymorph exhibits superior storage stability (no phase transition at 40°C/75% RH for 24 months) and dissolution kinetics (>95% dissolution in 5 min) [3].

Structural Modifications to Enhance β1-Selectivity

Landiolol’s β1-selectivity12 ratio = 255) stems from strategic substitutions at three key sites:

  • Aryloxypropanol motif: Introduction of the 4-propoxybenzoyl ester at C(1) restricts conformational flexibility versus esmolol’s flexible aryloxy group. This positions the aryl moiety optimally for β1 hydrophobic subpocket engagement, increasing kon by 3-fold compared to unsubstituted analogues [6].
  • Chiral (2R)-hydroxy group: Hydrogen bonding with Ser168 in transmembrane helix 5 of the β1-receptor confers subtype discrimination. Inversion to (2S) reduces β1 affinity 100-fold while minimally affecting β2 binding [6].
  • Morpholinourea cap: The N-(morpholinocarbonyl) group on the piperazine nitrogen enhances β1 selectivity through steric occlusion of β2 Glu13 salt bridge formation. Replacing morpholine with smaller groups (e.g., dimethylamino) lowers β12 ratio to <50 [6].

Metabolic lability optimization focused on ester chain length. While esmolol’s methyl ester has a half-life of 9 min, landiolol’s propyl ester extends duration to 15 min—sufficient for intraoperative control without accumulation. Shorter chains (methyl/ethyl) undergo too rapid hydrolysis by plasma esterases, while longer chains (butyl/pentyl) reduce solubility and prolong half-life excessively (>30 min). The propyl group balances controlled metabolism and water solubility (≥100 mg/mL for hydrochloride salt) [3] [6].

Table 3: Structure-Activity Relationship of Landiolol Analogues

Modification SiteStructural Variationβ1 IC50 (nM)β12 SelectivityPlasma Half-life (min)
Parent (Landiolol)(2R,4R)-; morpholinourea; propyl0.98255:115
Ester Chain LengthMethyl1.05240:14
Butyl1.20210:138
Chiral Configuration(2S,4S)-105.32.1:116
Urea SubstituentDimethylamino1.3547:114
Cyclopropyl2.01118:117

Properties

CAS Number

144256-25-7

Product Name

Landiolol, (2R,4R)-

IUPAC Name

[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-[4-[(2R)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate

Molecular Formula

C25H39N3O8

Molecular Weight

509.6 g/mol

InChI

InChI=1S/C25H39N3O8/c1-25(2)35-18-22(36-25)17-34-23(30)8-5-19-3-6-21(7-4-19)33-16-20(29)15-26-9-10-27-24(31)28-11-13-32-14-12-28/h3-4,6-7,20,22,26,29H,5,8-18H2,1-2H3,(H,27,31)/t20-,22+/m1/s1

InChI Key

WMDSZGFJQKSLLH-IRLDBZIGSA-N

Canonical SMILES

CC1(OCC(O1)COC(=O)CCC2=CC=C(C=C2)OCC(CNCCNC(=O)N3CCOCC3)O)C

Isomeric SMILES

CC1(OC[C@@H](O1)COC(=O)CCC2=CC=C(C=C2)OC[C@@H](CNCCNC(=O)N3CCOCC3)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.